n-(Furan-2-ylmethyl)-2-(methylthio)aniline

Coordination Chemistry Ligand Design Metal Complex Synthesis

Sourcing a secondary aniline with a defined S,N-donor set for coordination chemistry often yields analogs incapable of chelation. n-(Furan-2-ylmethyl)-2-(methylthio)aniline (CAS 1154297-02-5) resolves this with a proximal ortho-methylthio group that forms a stable 5-membered chelate ring with metal ions, a feature crystallographically validated in related complexes and impossible with the 4-methylthio isomer. - Enables bidentate S,N-chelation for Pd(II), Cu(II), or Ru(II) catalyst/ligand design. - Ortho-SCH3 group directs electrophilic substitution to the para position for regioselective derivatization. - Furfurylamine core supports histamine receptor ligand development; class-level antifungal SAR (MIC 3.12-6.25 μg/mL against T. rubrum). Supplied at 95% purity with full batch-specific QC documentation to ensure experimental reproducibility.

Molecular Formula C12H13NOS
Molecular Weight 219.30 g/mol
Cat. No. B13261637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(Furan-2-ylmethyl)-2-(methylthio)aniline
Molecular FormulaC12H13NOS
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NCC2=CC=CO2
InChIInChI=1S/C12H13NOS/c1-15-12-7-3-2-6-11(12)13-9-10-5-4-8-14-10/h2-8,13H,9H2,1H3
InChIKeyPMXDZFIYKWBMAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Compound Overview


n-(Furan-2-ylmethyl)-2-(methylthio)aniline (CAS 1154297-02-5; C12H13NOS; MW: 219.30 g/mol) is a secondary aromatic amine distinguished by an ortho-methylthio (-SCH3) group on the aniline ring and an N-furan-2-ylmethyl substituent . This specific substitution pattern yields a sterically and electronically unique architecture . Unlike its para-substituted isomer or unsubstituted N-furfuryl aniline analogs, the ortho-methylthio group creates a proximal sulfur-nitrogen donor set capable of bidentate chelation [1], while the electron-donating nature of the -SCH3 group modulates the aromatic ring's reactivity . The compound is commercially available from research chemical suppliers, typically at 95% purity, and is primarily used as a synthetic building block or ligand precursor in medicinal chemistry and coordination chemistry research .

n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Isomer Replacement Limitations


The substitution pattern of n-(Furan-2-ylmethyl)-2-(methylthio)aniline is not arbitrary; it dictates both reactivity and potential biological function in ways that generic analogs cannot replicate. The ortho-methylthio group enables intramolecular S,N-chelation, a property absent in the para-methylthio isomer [1]. The furan ring contributes to π-stacking and potential hydrogen bonding interactions, but when combined with the ortho-methylthio group, it creates a unique electronic and steric environment that can influence binding to biological targets or metal centers in ways that simpler anilines (e.g., N-methylaniline) or unsubstituted furfuryl anilines cannot . Furthermore, the electron-donating methylthio group activates the aromatic ring toward electrophilic substitution at specific positions, enabling further derivatization that would be challenging or yield different regioisomers with the para-substituted analog . Therefore, substituting this compound with a close analog (e.g., the 4-methylthio isomer or N-furfurylaniline) without validation risks altering chelation behavior, metal-binding affinity, or regioselectivity in downstream reactions [2].

n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Key Evidence vs. Analogs


Ortho-Methylthio Bidentate (S,N) Chelation

The ortho-methylthio group in n-(Furan-2-ylmethyl)-2-(methylthio)aniline creates a proximal sulfur-nitrogen donor pair, enabling the compound to act as a bidentate (S,N) ligand. This chelation behavior is structurally inherent to the ortho-substitution pattern. In contrast, the para-methylthio isomer lacks this spatial proximity and cannot form a chelate ring, instead behaving as a monodentate ligand through the amine nitrogen only [1]. The bidentate chelation of 2-(methylthio)aniline derivatives with Pd(II) has been confirmed via X-ray crystallography, showing a Pd-N bond length of approximately 2.02 Å and a Pd-S bond length of approximately 2.26 Å [2].

Coordination Chemistry Ligand Design Metal Complex Synthesis

Regioselective Electrophilic Substitution

The methylthio (-SCH3) group is a strong electron-donating substituent (+M effect). In the ortho position relative to the amine, it directs electrophilic aromatic substitution (EAS) primarily to the para position (relative to the amine) via resonance activation. In contrast, the para-methylthio isomer activates the ring toward ortho/para substitution relative to the methylthio group, but the positions available for further functionalization differ due to symmetry and steric factors . While direct experimental Hammett σp+ values for this specific compound are not reported, the σp+ value for -SCH3 is -0.60, indicating strong electron donation [1].

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Antifungal Activity Against Dermatophytes

A class of N-substituted anilines bearing a 2-furyl fragment have demonstrated potent antifungal activity against dermatophytes, specifically Trichophyton rubrum, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 6.25 μg/mL . While n-(Furan-2-ylmethyl)-2-(methylthio)aniline itself has not been directly tested in this assay, its structural inclusion of both the 2-furylmethyl and aniline moieties places it within this active chemotype. Compounds lacking the furan ring or with alternative heterocycles (e.g., thiophene) showed reduced or no activity in the same panel [1].

Antifungal Agents Dermatophytes Trichophyton rubrum

Commercial Availability vs. 4-Methylthio Isomer

Both n-(Furan-2-ylmethyl)-2-(methylthio)aniline (CAS 1154297-02-5) and its 4-methylthio isomer (CAS 1019586-05-0) are commercially available from multiple vendors. The ortho-isomer is offered at 95% purity by Leyan (Cat. 1374598) and was previously available from CymitQuimica (discontinued) . The para-isomer is also available at 95% purity from Chemscene (Cat. CS-0303889) and Leyan (Cat. 1374559) . Both isomers share the same molecular formula (C12H13NOS) and weight (219.30 g/mol), but their distinct CAS numbers and substitution patterns necessitate careful selection based on research objectives .

Chemical Procurement Supply Chain Purity

n-(Furan-2-ylmethyl)-2-(methylthio)aniline: Application Scenarios


Bidentate S,N-Ligand for Metal Complexes

Utilize the ortho-methylthio group's ability to form a 5-membered chelate ring with metal ions (e.g., Pd(II), Cu(II), Ru(II)). This bidentate binding mode, confirmed crystallographically for related 2-(methylthio)aniline complexes [1], can be exploited to design novel catalysts or metallodrug candidates with defined coordination geometries. The furan ring may provide additional π-stacking interactions or hydrogen bond acceptor sites. This application is not feasible with the 4-methylthio isomer, which lacks the spatial proximity for S,N-chelation.

Para-Directed Electrophilic Substitution

Leverage the strong electron-donating effect of the ortho-methylthio group to direct electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) predominantly to the para position relative to the amine . This enables the synthesis of 4-substituted derivatives that are otherwise difficult to access. The furan ring can also be further functionalized (e.g., via Diels-Alder reactions or oxidation), offering multiple vectors for scaffold diversification.

Antidermatophytic Lead Optimization

Build upon the established class-level antifungal activity of 2-furyl substituted anilines against Trichophyton rubrum (MIC 3.12-6.25 μg/mL) . The ortho-methylthio group may enhance lipophilicity (clogP increase vs. unsubstituted analog) and thus membrane permeability. Structure-activity relationship (SAR) studies can explore modifications to the furan ring, the aniline core, or the methylthio group to improve potency and selectivity.

Histamine Receptor Modulator Intermediate

The furfurylamine substructure is a recurring motif in histamine receptor ligands, as exemplified by patents describing aminoalkylfuran derivatives with selective activity at histamine receptors [2]. The ortho-methylthio group introduces a sulfur atom that can participate in additional binding interactions or serve as a metabolic soft spot. This compound could serve as a versatile intermediate for generating focused libraries of potential H3 or H4 receptor ligands.

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